1-(4-Amino-2-methylpyridin-3-YL)ethanone

Description

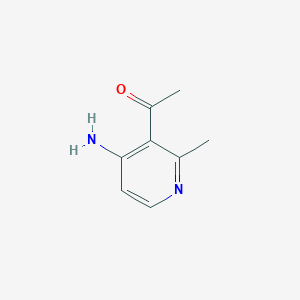

1-(4-Amino-2-methylpyridin-3-yl)ethanone is a pyridine derivative featuring an ethanone (acetyl) group at the 3-position of the pyridine ring, with a methyl substituent at the 2-position and an amino group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing heterocyclic frameworks for drug discovery . Its structural features—a pyridine core with electron-donating (amino) and electron-withdrawing (acetyl) groups—make it a versatile scaffold for modifying physicochemical properties and biological activity.

Properties

Molecular Formula |

C8H10N2O |

|---|---|

Molecular Weight |

150.18 g/mol |

IUPAC Name |

1-(4-amino-2-methylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H10N2O/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3,(H2,9,10) |

InChI Key |

SRWNLEKLIPOUNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methylpyridin-3-YL)ethanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 4-nitroacetophenone.

Nitration: The 2-methylpyridine undergoes nitration to introduce a nitro group at the 4th position.

Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Acylation: The resulting 4-amino-2-methylpyridine is then acylated with acetyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

Oxidation: Produces oxides of the original compound.

Reduction: Yields alcohol derivatives.

Substitution: Results in halogenated derivatives.

Scientific Research Applications

1-(4-Amino-2-methylpyridin-3-YL)ethanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural analogs of 1-(4-amino-2-methylpyridin-3-yl)ethanone, emphasizing substituent variations and their impact on molecular properties:

Key Observations :

- Pyridine vs.

- Substituent Effects : The addition of a chlorophenyl group (as in ) increases hydrophobicity and molecular weight, which may enhance membrane permeability but reduce solubility .

- Heterocyclic Modifications : Compounds like UDO () incorporate piperazine and trifluoromethyl groups, significantly enhancing steric bulk and enzyme inhibitory potency compared to the simpler target compound .

Yield Comparison :

- Synthesis of pyridine-ethanone derivatives in achieved yields of 11–19%, while ultrasound-assisted methods for quinoxaline-ethanones () improved yields to 70–85% .

Pharmacokinetic and Toxicity Considerations

- Solubility: The amino group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., ), though this requires experimental validation.

- Metabolic Stability : Piperidine-containing derivatives () show prolonged half-lives due to reduced cytochrome P450 metabolism, a feature the target compound may lack without structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.